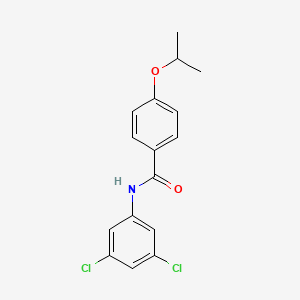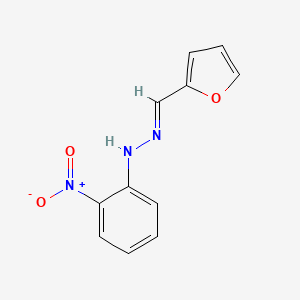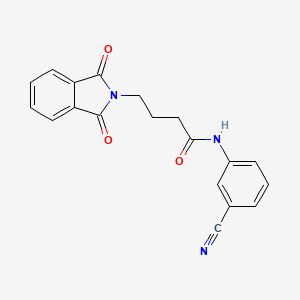![molecular formula C22H18ClNO2S B5743795 2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide](/img/structure/B5743795.png)
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide is a complex organic compound with the molecular formula C22H18ClNO2S This compound is notable for its unique structure, which includes a dibenzo[b,d]furan moiety, a chloro group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the preparation of the dibenzo[b,d]furan moiety, which can be synthesized through a series of electrophilic aromatic substitution reactions. The chloro group is then introduced via halogenation, and the methylsulfanyl group is added through a nucleophilic substitution reaction. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Dechlorinated product
Substitution: Substituted benzamides
Scientific Research Applications
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The dibenzo[b,d]furan moiety can intercalate with DNA, potentially disrupting cellular processes. The chloro and methylsulfanyl groups may also contribute to the compound’s reactivity and binding affinity to target proteins and enzymes. These interactions can lead to the modulation of signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-dibenzo[b,d]furan-2-ylacetamide
- 2-chloro-N-(2-dibenzo[b,d]furan-2-ylethyl)-5-(methylthio)benzamide
- Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers
Uniqueness
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(2-dibenzofuran-2-ylethyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2S/c1-27-15-7-8-19(23)18(13-15)22(25)24-11-10-14-6-9-21-17(12-14)16-4-2-3-5-20(16)26-21/h2-9,12-13H,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNFTPVSSPZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5743716.png)
![1-[2-(2,4-DICHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5743721.png)

![N-[4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5743733.png)
![N-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5743739.png)


![{1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5743762.png)
![1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B5743765.png)
![2-benzyl-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5743772.png)
![3-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5743776.png)
![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5743784.png)

![N-(3,5-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5743810.png)
